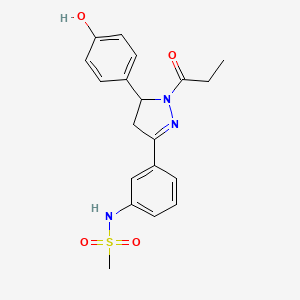

N-(3-(5-(4-hydroxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

N-(3-(5-(4-Hydroxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a pyrazole derivative featuring a 4-hydroxyphenyl substituent at position 5 of the dihydropyrazole ring, a propionyl group at position 1, and a methanesulfonamide moiety attached to the meta-position of the phenyl ring. Its design aligns with trends in modifying pyrazole scaffolds to optimize solubility, bioavailability, and target affinity .

Properties

IUPAC Name |

N-[3-[3-(4-hydroxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S/c1-3-19(24)22-18(13-7-9-16(23)10-8-13)12-17(20-22)14-5-4-6-15(11-14)21-27(2,25)26/h4-11,18,21,23H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBTBGNOMQIOAFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

The presence of a hydroxyphenyl group suggests potential interactions with proteins or enzymes that recognize this structural motif.

Biochemical Pathways

Without identified targets, it is challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been involved in various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. The compound’s bioavailability, which can be influenced by these properties, is also unknown.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The specific environmental factors influencing the action of this compound are currently unknown.

Biological Activity

N-(3-(5-(4-hydroxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring , a propionyl group , and a methanesulfonamide moiety . Its molecular formula is with a molecular weight of 416.45 g/mol. The unique combination of functional groups contributes to its diverse biological activities.

Biological Activity Overview

Research indicates that compounds in the pyrazole class, including this compound, exhibit various biological activities:

- Antimicrobial Activity : Pyrazole derivatives have shown significant antimicrobial effects against various pathogens. For instance, studies have demonstrated that certain pyrazole carboxamides possess notable antifungal activity .

- Anti-inflammatory Properties : The compound may inhibit inflammatory pathways, contributing to its potential as an anti-inflammatory agent. Pyrazole derivatives have been documented to exhibit good anti-inflammatory activity through inhibition of key inflammatory mediators .

- Antitumor Effects : Several pyrazole derivatives have been evaluated for their antitumor properties. They act as inhibitors of specific kinases involved in tumor growth, such as BRAF and EGFR .

The biological activity of this compound is attributed to its interaction with various biological targets:

- Enzyme Inhibition : The sulfonamide moiety can form hydrogen bonds with active sites of enzymes, inhibiting their function.

- Electron Transfer Reactions : The nitrophenyl group can participate in electron transfer processes, enhancing the compound's reactivity with biological molecules.

- Cell Signaling Modulation : The compound may modulate signaling pathways involved in inflammation and cell proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of related pyrazole compounds:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s 4-hydroxyphenyl group distinguishes it from analogs with non-polar or electron-withdrawing substituents. Key comparisons include:

Key Observations :

- The target compound’s 4-hydroxyphenyl group likely improves aqueous solubility compared to methoxy or trifluoromethyl analogs but may reduce membrane permeability.

Q & A

Q. What are the recommended synthetic routes for N-(3-(5-(4-hydroxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step heterocyclic chemistry, such as cyclocondensation of hydrazine derivatives with β-keto esters or ketones to form the pyrazoline core . Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Catalysis : Acidic (e.g., acetic acid) or basic (e.g., triethylamine) conditions for cyclization .

- Temperature control : Reactions often require reflux (80–120°C) for 6–24 hours .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) for final isolation .

Validation : Monitor via TLC and confirm purity by HPLC (>95%) .

Q. How can the structure of this compound be rigorously characterized?

Methodological Answer: Use complementary analytical techniques:

- NMR spectroscopy : , , and 2D NMR (COSY, HSQC) to assign proton environments and confirm regiochemistry of substituents .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-HRMS with <3 ppm error) .

- X-ray crystallography : Resolve stereochemistry and hydrogen-bonding patterns (e.g., C–H···O interactions in the pyrazoline ring) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer: Prioritize assays based on structural analogs (e.g., pyrazoline sulfonamides with kinase or enzyme inhibition):

- Enzyme inhibition : Test against COX-2, EGFR, or carbonic anhydrase isoforms at 1–100 µM concentrations .

- Cell viability assays : Use MTT/WST-1 in cancer cell lines (e.g., MCF-7, HeLa) with IC determination .

- Binding studies : Surface plasmon resonance (SPR) to measure affinity for target proteins .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or target interactions?

Methodological Answer:

- Quantum chemical calculations (DFT) : Optimize geometry at B3LYP/6-31G(d) level to study tautomerism in the pyrazoline ring .

- Molecular docking : Use AutoDock Vina to screen against protein databases (e.g., PDB IDs for kinases) .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) .

Data Interpretation : Compare computed binding energies (∆G) with experimental IC values to validate models .

Q. How to resolve contradictions between in vitro activity and poor cellular permeability?

Methodological Answer:

Q. What experimental strategies elucidate the compound’s mechanism of action?

Methodological Answer:

- Kinetic studies : Time-dependent enzyme inhibition assays to distinguish competitive/non-competitive binding .

- CRISPR-Cas9 knockouts : Validate target specificity in isogenic cell lines .

- Metabolomics : LC-MS/MS to identify downstream biomarkers (e.g., ATP depletion in treated cells) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.